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Compound Name: AM841

Cat. No.: B10778985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cannabinoid ligand AM841's binding

affinity and functional activity at the cannabinoid receptors CB1 and CB2. It also addresses the

current landscape of research regarding its cross-reactivity with other related receptors, namely

GPR55 and the Transient Receptor Potential Vanilloid 1 (TRPV1). This document is intended to

be a valuable resource for researchers in pharmacology and drug development, providing a

consolidated overview of AM841's receptor interaction profile.

AM841, a classical hexahydrocannabinol analog, is distinguished by the presence of an

isothiocyanate group at the terminus of its C1',1'-dimethylheptyl side chain. This reactive group

allows AM841 to function as a covalent, irreversible agonist at the CB1 receptor.[1] This unique

mechanism of action, coupled with its high potency, has made AM841 a subject of significant

interest in cannabinoid research.

Quantitative Comparison of Receptor Binding and
Functional Activity
The following tables summarize the available quantitative data for AM841's binding affinity and

functional activity at cannabinoid receptors. For comparative purposes, data for other well-

characterized cannabinoid ligands are also included.

Table 1: Binding Affinity (Ki) of AM841 and Other Cannabinoids at CB1 and CB2 Receptors
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Compound CB1 Ki (nM) CB2 Ki (nM) Selectivity

AM841 9[2] Data Not Available -

Δ⁹-THC 25.1[3] 35.2[3] Non-selective

Anandamide (AEA) 87.7 - 239.2[4] 439.5[4] CB1-selective

2-

Arachidonoylglycerol

(2-AG)

Binds to both Binds to both Full agonist at both[4]

WIN55,212-2 2.4 - 16.7[4] 3.7[4] Non-selective

CP55,940 2.5[3] 0.92[3] Non-selective

Note: A lower Ki value indicates a higher binding affinity. "Data Not Available" signifies that

despite extensive literature searches, a specific Ki value for AM841 at the CB2 receptor could

not be located in the public domain. However, qualitative descriptions characterize AM841 as a

potent agonist at both CB1 and CB2 receptors.[1]

Table 2: Functional Activity of AM841 and Other Cannabinoids

Compound Receptor Functional Assay Activity

AM841 CB1 cAMP accumulation
Potent, irreversible full

agonist[1]

AM841 CB2 -
Potent agonist

(qualitative)[1]

Δ⁹-THC CB1/CB2 various Partial agonist

WIN55,212-2 CB1/CB2 various Full agonist

CP55,940 CB1/CB2 various Full agonist

Cross-Reactivity with Other Receptors: GPR55 and
TRPV1
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Despite extensive investigation, no direct experimental data was found in the peer-reviewed

literature detailing the binding affinity or functional activity of AM841 at the GPR55 or TRPV1

receptors. While these receptors are known to interact with various cannabinoid ligands, the

specific cross-reactivity profile of AM841 remains to be elucidated.

Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the methodologies used to characterize cannabinoid

ligands and their downstream effects, the following diagrams illustrate a typical experimental

workflow and the canonical signaling pathway for CB1 and CB2 receptors.

Experimental Workflow: Cannabinoid Receptor Cross-Reactivity
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Experimental workflow for assessing cannabinoid receptor cross-reactivity.
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Simplified signaling pathway for Gi/o-coupled cannabinoid receptors.
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

cannabinoid receptor ligands.

Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring

its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

Human Embryonic Kidney (HEK-293) cells stably expressing the human CB1 or CB2

receptor are cultured to near confluency.

Cells are harvested and washed with a phosphate-buffered saline (PBS) solution.

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and

homogenized.

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell

membranes.

The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl,

5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[5]

The protein concentration of the membrane preparation is determined using a standard

protein assay (e.g., Bradford or BCA).

2. Binding Assay:

The assay is typically performed in a 96-well plate format.

A constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is added

to each well.
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Increasing concentrations of the unlabeled test compound (e.g., AM841) are then added to

the wells.

Non-specific binding is determined in the presence of a high concentration of a known, non-

radiolabeled cannabinoid agonist or antagonist.

The reaction is initiated by the addition of the membrane preparation to each well.

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g.,

60-90 minutes) to allow the binding to reach equilibrium.

3. Separation and Detection:

The bound and free radioligand are separated by rapid vacuum filtration through glass fiber

filters.

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

The filters are then placed in scintillation vials with a scintillation cocktail.

The amount of radioactivity trapped on the filters is quantified using a liquid scintillation

counter.

4. Data Analysis:

The specific binding is calculated by subtracting the non-specific binding from the total

binding at each concentration of the test compound.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis of the resulting

competition curve.

The binding affinity (Ki) of the test compound is then calculated from the IC50 value using

the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant for the receptor.[4]

Forskolin-Stimulated cAMP Accumulation Assay
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This functional assay is used to determine the potency and efficacy of a cannabinoid agonist by

measuring its ability to inhibit the production of cyclic AMP (cAMP), a second messenger, in

cells expressing Gi/o-coupled receptors like CB1 and CB2.

1. Cell Culture and Plating:

HEK-293 cells stably expressing the human CB1 or CB2 receptor are cultured in an

appropriate growth medium.

Cells are seeded into 96-well plates and allowed to adhere and grow to a suitable

confluency.

2. Assay Procedure:

The growth medium is removed, and the cells are washed with a serum-free medium or

buffer.

The cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-

methylxanthine, IBMX) to prevent the degradation of cAMP.

Increasing concentrations of the test agonist (e.g., AM841) are added to the wells.

To stimulate cAMP production, a known concentration of forskolin (an adenylyl cyclase

activator) is added to all wells except the basal control.

The plate is incubated at 37°C for a defined period (e.g., 15-30 minutes).

3. cAMP Detection:

Following incubation, the reaction is stopped, and the cells are lysed.

The intracellular cAMP concentration is measured using a variety of commercially available

kits, such as those based on:

Homogeneous Time-Resolved Fluorescence (HTRF)

Enzyme-Linked Immunosorbent Assay (ELISA)
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Bioluminescence Resonance Energy Transfer (BRET)

4. Data Analysis:

A standard curve is generated using known concentrations of cAMP.

The amount of cAMP in each sample is determined from the standard curve.

The data are normalized to the response produced by forskolin alone (100%) and the basal

level (0%).

The concentration-response curve for the agonist is plotted, and the EC50 (the concentration

of agonist that produces 50% of its maximal effect) and Emax (the maximum effect of the

agonist) are determined using non-linear regression analysis.

Conclusion
AM841 is a potent, covalently acting agonist of the CB1 receptor with a high binding affinity.

While it is also known to be a potent agonist at the CB2 receptor, a quantitative measure of its

binding affinity (Ki) at this receptor is not readily available in the current literature. Furthermore,

there is a lack of published data on the cross-reactivity of AM841 with other cannabinoid-

related receptors such as GPR55 and TRPV1. This highlights an area for future research to

fully elucidate the pharmacological profile of this unique cannabinoid ligand. The detailed

experimental protocols provided in this guide offer a framework for conducting such

investigations and for the continued characterization of novel cannabinoid compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2190026/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2190026/
https://www.benchchem.com/pdf/Comparative_Analysis_of_Cannabinoid_Ligand_Binding_to_CB1_and_CB2_Receptors.pdf
https://www.ncbi.nlm.nih.gov/books/NBK464633/
https://www.ncbi.nlm.nih.gov/books/NBK464633/
https://www.benchchem.com/product/b10778985#cross-reactivity-of-am841-with-other-cannabinoid-receptors
https://www.benchchem.com/product/b10778985#cross-reactivity-of-am841-with-other-cannabinoid-receptors
https://www.benchchem.com/product/b10778985#cross-reactivity-of-am841-with-other-cannabinoid-receptors
https://www.benchchem.com/product/b10778985#cross-reactivity-of-am841-with-other-cannabinoid-receptors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10778985?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10778985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

